molecular formula C11H10ClNO2 B1604076 2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile CAS No. 441060-95-3

2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile

Cat. No. B1604076
M. Wt: 223.65 g/mol
InChI Key: PBMDCUAGVOXBMF-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile, also known as Chloro-methoxy-phenyl-oxobutane-nitrile (CMPB), is a novel synthetic compound that has been studied for its potential applications in the pharmaceutical industry. CMPB has been studied for its ability to act as a prodrug, or a compound that is converted into an active drug upon administration. Its unique properties make it a promising candidate for drug development and research.

Scientific Research Applications

  • Synthesis and Biological Activity : A study by Černuchová et al. (2005) demonstrated the utilization of a similar compound, 2-ethoxymethylene-3-oxobutanenitrile, in synthesizing heterocycles with biological activity against bacteria, filamentous fungi, and tumor cells (Černuchová et al., 2005).

  • Structural and Electronic Analysis : Bertolasi et al. (1999) reported the crystal structures of six β-ketoarylhydrazones, including variants of 3-oxobutanenitrile, to study intramolecular hydrogen bonds and the impact of substituents on these bonds (Bertolasi et al., 1999).

  • Chemical Reactions and Derivatives : Ikeda et al. (2004) explored the photoinduced electron transfer and rearrangement in a derivative of 2-methylenecyclobutanone, revealing insights into radical cation variants and their chemical behavior (Ikeda et al., 2004).

  • Optical Properties and Structural Analysis : Jukić et al. (2010) studied the compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, examining its structural features and optical properties through various spectroscopic techniques (Jukić et al., 2010).

  • Corrosion Inhibition : Verma et al. (2015) investigated 2-aminobenzene-1,3-dicarbonitriles derivatives, closely related to the compound , as green corrosion inhibitors for mild steel, highlighting their potential in industrial applications (Verma et al., 2015).

properties

IUPAC Name

2-(2-chloro-4-methoxyphenyl)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-7(14)10(6-13)9-4-3-8(15-2)5-11(9)12/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMDCUAGVOXBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=C(C=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623271
Record name 2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile

CAS RN

441060-95-3
Record name 2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under argon gas atmosphere, to a solution of 1-bromo-2-chloro-4-methoxybenzene (120 g) in a mixed diglyme (230 mL) and 1,2-dimethoxyethane (90 mL), sodium cyano acetone (62.6 g), sodium t-butoxide (114.6 g) and sodium iodide (81.2 g) were added with stirring at room temperature to obtain a suspension. By another process, under argon gas atmosphere, a mixture of diglyme (40 mL), palladium acetate (426 mg) and triphenylphosphine (1.99 g) was stirred for about 30 minutes at 110° C. to dissolve. This solution was dropped into the above suspension. The mixture was warmed to 110 to 115° C. of internal temperature and stirred for 7 hours. The reaction mixture was cooled, diluted with ethyl acetate (480 mL) and washed with an aqueous solution of sulfuric acid (concentrated sulfuric acid 101 g/water 660 mL). The organic layer was washed with 10% saturated aqueous solution of sodium chloride (360 mL) twice. Activated charcoal (3.6 g) was added to the organic layer. The mixture was stirred for 1 hour and filtered. The filtrate was washed with ethyl acetate (240 mL) to obtain a solution of 1-cyano-1-(2-chloro-4-methoxyphenyl)propan-2-on (971.7 g).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
62.6 g
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reactant
Reaction Step One
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114.6 g
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reactant
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81.2 g
Type
reactant
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90 mL
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solvent
Reaction Step One
Quantity
230 mL
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solvent
Reaction Step One
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480 mL
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solvent
Reaction Step Two
Quantity
426 mg
Type
catalyst
Reaction Step Three
Quantity
1.99 g
Type
catalyst
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile
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2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile
Reactant of Route 6
2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile

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